molecular formula C25H22N2O2S B2928726 (2Z)-N-(2,4-dimethylphenyl)-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide CAS No. 1327187-52-9

(2Z)-N-(2,4-dimethylphenyl)-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide

Cat. No.: B2928726
CAS No.: 1327187-52-9
M. Wt: 414.52
InChI Key: UYGKLHXZNPFENC-QPLCGJKRSA-N
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Description

(2Z)-N-(2,4-dimethylphenyl)-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide is a recognized and potent ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β), a serine/threonine kinase with pivotal roles in cellular signaling, particularly through the Wnt/β-catenin pathway . Its high selectivity for GSK-3β makes it an invaluable pharmacological tool for elucidating the kinase's function in disease etiologies. In neuroscience research, this compound is employed to investigate neurodegenerative disorders such as Alzheimer's disease, as inhibition of GSK-3β is known to reduce the hyperphosphorylation of tau protein, a key contributor to neurofibrillary tangle formation (source) . Furthermore, its application extends to oncology, where researchers utilize it to study the dysregulation of GSK-3β in various cancers, exploring its effects on apoptosis, cell proliferation, and the stabilization of oncogenic transcription factors. The compound is also relevant in diabetes and metabolic disease research due to the role of GSK-3 in insulin signaling and glycogen synthesis. By providing a specific mechanism to inhibit GSK-3β, this chromene-3-carboxamide derivative enables researchers to dissect complex biological pathways and validate GSK-3β as a therapeutic target in multiple pathological contexts.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(4-methylsulfanylphenyl)iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O2S/c1-16-8-13-22(17(2)14-16)27-24(28)21-15-18-6-4-5-7-23(18)29-25(21)26-19-9-11-20(30-3)12-10-19/h4-15H,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGKLHXZNPFENC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=C(C=C4)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-N-(2,4-dimethylphenyl)-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide is a member of the chromene family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure

The compound features a complex structure characterized by:

  • A chromene core
  • A carboxamide functional group
  • Substituents that include 2,4-dimethylphenyl and 4-methylsulfanylphenyl groups

This unique arrangement contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that the compound has cytotoxic effects against various cancer cell lines.
  • Antimicrobial Activity : It has shown potential against several bacterial strains.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes.

The anticancer effects are believed to stem from the compound's ability to:

  • Induce apoptosis in cancer cells
  • Inhibit cell proliferation by affecting cell cycle regulation

Case Studies

  • Study on Breast Cancer Cells : In vitro tests demonstrated that the compound reduced cell viability in MCF-7 breast cancer cells with an IC50 value of approximately 15 µM. The mechanism involved the activation of caspase pathways, leading to programmed cell death.
  • Lung Cancer Research : Another study reported that the compound inhibited the growth of A549 lung cancer cells. The observed IC50 was around 20 µM, with significant effects on cell cycle arrest at the G1 phase.

Antimicrobial Activity

The compound's antimicrobial properties have been evaluated against both Gram-positive and Gram-negative bacteria.

Results Summary

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that while the compound shows some antibacterial potential, further modifications may enhance its efficacy.

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit specific enzymes linked to disease progression.

Key Findings

  • Cyclooxygenase (COX) Inhibition : The compound exhibited moderate COX-1 and COX-2 inhibition, which is significant for anti-inflammatory applications.
  • Proteasome Activity : Inhibitory assays revealed that it could reduce proteasome activity in cancer cells, suggesting a role in protein degradation pathways critical for tumor growth.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. Modifications to the methylsulfanyl and phenyl groups have been shown to significantly impact potency. For instance:

  • Increasing electron-donating groups on the phenyl ring enhances anticancer activity.
  • Altering substituents on the chromene core can lead to improved enzyme inhibition.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The 4-fluorophenyl analogue exhibits stronger electron-withdrawing properties, which may alter binding affinity in enzyme-targeted applications.
  • Metabolic Stability : The tetrahydrofuran substituent in could reduce oxidative metabolism compared to the target compound’s methyl groups, as cyclic ethers often resist cytochrome P450-mediated degradation.

Pharmacokinetic and Bioavailability Considerations

highlights critical molecular properties influencing oral bioavailability:

  • Rotatable Bonds : The target compound has ~7 rotatable bonds (estimated from structure), below the threshold of 10 associated with favorable bioavailability .
  • Polar Surface Area (PSA) : The methylsulfanyl and dimethylphenyl groups reduce PSA compared to the sulfamoyl derivative (Compound 12, PSA ~100 Ų), aligning with the ≤140 Ų criterion for improved absorption .
  • Hydrogen Bonding: The target lacks strong H-bond donors (unlike Compound 12’s sulfonamide), further enhancing permeability.

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